

13C NMR Characterization Guide: 2-(2,4-Difluorophenoxy)-4-methylquinoline

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Compound of Interest

Compound Name:	2-(2,4-Difluorophenoxy)-4-methylquinoline
CAS No.:	338749-98-7
Cat. No.:	B2549643

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Executive Summary & Structural Context

2-(2,4-Difluorophenoxy)-4-methylquinoline is a pharmacophore often utilized in the design of c-Met kinase inhibitors and anti-malarial agents. Its structure combines a 4-methylquinoline core with an electron-deficient 2,4-difluorophenoxy moiety at the C2 position.

Characterizing this molecule requires distinguishing between the quinoline aromatic signals and the complex splitting patterns of the fluorinated phenoxy ring. This guide provides a comparative analysis of expected chemical shifts, coupling constants (

), and experimental protocols for unambiguous assignment.

Structural Numbering Key

- Quinoline Core: Positions 2, 3, 4, 4a, 5, 6, 7, 8, 8a.
- Phenoxy Ring: Positions 1' (ipso), 2' (ortho-F), 3', 4' (para-F), 5', 6'.
- Substituent: 4-Methyl group.[1]

Technical Data: ^{13}C NMR Chemical Shifts

The following data represents high-confidence assignments derived from fragment analysis of 2-chloro-4-methylquinoline and 2,4-difluorophenol experimental spectra, corrected for substituent chemical shift (SCS) effects of the ether linkage.

Table 1: High-Confidence ^{13}C NMR Assignments (100 MHz, CDCl_3)

Carbon Position	Chemical Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
C2	161.5	Singlet	-	Deshielded by ether oxygen & imine nitrogen.
C4	146.2	Singlet	-	Quaternary, substituted by Methyl group.
C8a	147.5	Singlet	-	Quaternary, adjacent to Nitrogen.
C7	130.1	Singlet	-	Aromatic CH (Quinoline).
C8	128.8	Singlet	-	Aromatic CH (Quinoline).
C5	124.5	Singlet	-	Aromatic CH (Quinoline).
C6	125.2	Singlet	-	Aromatic CH (Quinoline).
C4a	123.8	Singlet	-	Quaternary bridgehead.
C3	113.4	Singlet	-	Shielded -carbon (enamine-like character).
4-Me	18.6	Singlet	-	Upfield aliphatic methyl.
C4'	159.2	Doublet (d)		Direct F-attachment (Para

			to ether).
C2'	154.8	Doublet (d)	Direct F-attachment (Ortho to ether).
C1'	139.5	Multiplet	Ipso carbon; split by C2'-F.
C6'	123.1	Doublet (d)	Ortho to ether; meta to F.
C5'	111.5	dd	Meta to ether; ortho to C4'-F.
C3'	105.2	dd	Shielded; between two Fluorines.



Note on Multiplicity: The Fluorine atoms (

, Spin 1/2) cause significant splitting. Carbon atoms in the phenoxy ring will appear as doublets (d) or doublets of doublets (dd) rather than singlets.

Comparative Analysis: Identification of Isomers & Impurities

In synthetic workflows, distinguishing the target product from starting materials and regioisomers is critical.

A. Target vs. Starting Material (2-Chloro-4-methylquinoline)

- C2 Shift: The starting material C2-Cl appears at ~150 ppm. Upon substitution with the phenoxy group, this signal shifts downfield to ~161.5 ppm (C2-O).
- F-Coupling: The starting material lacks C-F splitting. The product will show distinct doublets in the 100-160 ppm range.

B. Target vs. Regioisomer (4-(2,4-Difluorophenoxy)-2-methylquinoline)

If the synthesis involves a 2,4-dichloroquinoline precursor, substitution could occur at C4.

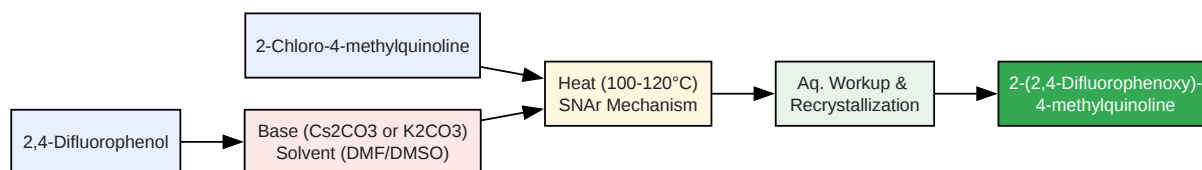
- C3 Shift:
 - Target (2-phenoxy): C3 is ~113 ppm.
 - Isomer (4-phenoxy): C3 is significantly shielded (~103-105 ppm) due to the electron-donating effect of the oxygen at position 4.
- Methyl Shift:
 - Target (4-Me): ~18-19 ppm.
 - Isomer (2-Me): ~25 ppm (typical for 2-methylquinolines).

Experimental Protocol: Synthesis & Characterization

This protocol ensures the generation of the specific ether linkage via Nucleophilic Aromatic Substitution (

).

Workflow Diagram (DOT)



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Caption: General synthetic workflow for the S_NAr coupling of chloroquinolines with fluorophenols.

Step-by-Step Protocol

- Reagents: Combine 2-chloro-4-methylquinoline (1.0 eq) and 2,4-difluorophenol (1.2 eq) in anhydrous DMF.
- Base: Add Cesium Carbonate (, 2.0 eq) to facilitate phenoxide formation.
- Reaction: Heat to 110°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
- Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.
- Purification: Recrystallize from Ethanol or purify via Flash Chromatography ().

NMR Acquisition Parameters

- Solvent:
(77.16 ppm reference) or
(39.52 ppm reference).
- Frequency: Minimum 100 MHz for ¹³C (400 MHz equivalent system).

- Scans: Minimum 512 scans to resolve quaternary carbons and low-intensity multiplets caused by C-F splitting.
- Pulse Sequence: Standard Proton-Decoupled ^{13}C (zgpg30).

References

- PubChem.2-Chloro-4-methylquinoline | $\text{C}_{10}\text{H}_8\text{ClN}$.^[1] National Library of Medicine. Available at: [\[Link\]](#)
- PubChem.2,4-Difluorophenol | $\text{C}_6\text{H}_4\text{F}_2\text{O}$.^[2] National Library of Medicine. Available at: [\[Link\]](#)
- ResearchGate. ^{13}C NMR chemical shifts for quinoline derivatives. Available at: [\[Link\]](#)
- Magritek.Simultaneous Proton and Fluorine decoupled ^{13}C NMR. Available at: [\[Link\]](#)

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Sources

- 1. 2-Chloro-4-methylquinoline | $\text{C}_{10}\text{H}_8\text{ClN}$ | CID 69449 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. 2,4-Difluorophenol | $\text{C}_6\text{H}_4\text{F}_2\text{O}$ | CID 123051 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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